5-Hydroxy-7-methoxy-2-methylchroman-4-one is a member of the chromanone family, which are heterobicyclic compounds characterized by a benzene ring fused to a dihydropyran. This compound is notable for its structural features, including hydroxyl and methoxy substituents that enhance its biological activity. Chromanones, including 5-hydroxy-7-methoxy-2-methylchroman-4-one, serve as important scaffolds in medicinal chemistry due to their diverse pharmacological properties, including antioxidant and anti-inflammatory effects.
Chromanones are often derived from natural sources, particularly plants, where they contribute to various biological functions. They can also be synthesized through chemical processes that modify existing chromanone derivatives or through the construction of novel analogs. The synthesis of 5-hydroxy-7-methoxy-2-methylchroman-4-one can involve starting materials such as flavonoids or other chromanone derivatives.
5-Hydroxy-7-methoxy-2-methylchroman-4-one falls under the classification of flavonoids, which are polyphenolic compounds known for their antioxidant properties. It is specifically categorized within the group of chromanones due to its structural characteristics.
The synthesis of 5-hydroxy-7-methoxy-2-methylchroman-4-one can be achieved through several methods:
The technical details of synthesis often include specific reagents such as potassium carbonate or sodium ethoxide as bases, and solvents like ethanol or acetonitrile to facilitate reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure of synthesized compounds.
5-Hydroxy-7-methoxy-2-methylchroman-4-one possesses a molecular formula of C11H12O4 and a molecular weight of approximately 220.21 g/mol. Its structure features:
The compound's structural data can be represented through various spectroscopic techniques:
5-Hydroxy-7-methoxy-2-methylchroman-4-one can participate in various chemical reactions:
Reactions are typically monitored using chromatographic techniques like Thin Layer Chromatography (TLC) and analyzed using spectroscopic methods for confirmation of product formation.
The mechanism of action for 5-hydroxy-7-methoxy-2-methylchroman-4-one involves its interaction with biological targets such as enzymes and receptors:
Studies report that derivatives of chromanones demonstrate significant inhibition against various enzymes such as α-glucosidase and protein tyrosine phosphatase, indicating their potential role in managing metabolic disorders .
5-Hydroxy-7-methoxy-2-methylchroman-4-one is typically characterized by:
The compound exhibits stability under normal conditions but may degrade under extreme pH or temperature conditions. Its reactivity is influenced by functional groups present on the molecule, making it suitable for further derivatization.
5-Hydroxy-7-methoxy-2-methylchroman-4-one has several applications in scientific research:
The biosynthesis of 5-hydroxy-7-methoxy-2-methylchroman-4-one follows a hybrid polyketide-flavonoid pathway, initiating with the condensation of malonyl-CoA and p-coumaroyl-CoA precursors. This process generates a tetraketide intermediate that undergoes regioselective cyclization to form the characteristic chroman-4-one core. Fungal systems, particularly Hypoxylon and Daldinia species, employ type III polyketide synthases (PKS) that catalyze C6-C1 ring closure with precise stereochemical control, yielding the dihydrochroman scaffold [1] [8]. Isotopic tracer studies demonstrate preferential incorporation of $^{13}\text{C}$-labeled acetate units at C-5, C-7, and C-9 positions, confirming the polyketide origin of the A-ring [8].
The cyclization of the linear polyketide chain into the chroman-4-one structure involves three enzymatic stages:
Table 1: Key Enzymes in Chromanone Core Assembly
Enzyme Class | Gene Homolog | Function | Cofactor Requirement |
---|---|---|---|
Type III PKS | PKS3 | Chain elongation & initial cyclization | Malonyl-CoA |
Enoyl Reductase | ERG24 | C2–C3 bond saturation | NADPH |
Cytochrome P450 Oxygenase | CYP71A1 | A-ring aromatization | O₂, NADPH |
Kinetic studies reveal that the rate-limiting step is the enoyl reduction (Kₘ = 8.2 ± 0.7 μM), with the PKS exhibiting high catalytic efficiency (kcat/Kₘ = 4.3 × 10⁴ M⁻¹s⁻¹) [8]. X-ray crystallography of the fungal PKS active site shows a conserved cysteine-histamine-asparagine catalytic triad that positions the polyketide intermediate for stereospecific cyclization [1].
The C-7 methoxy group derives from S-adenosylmethionine (SAM)-dependent methylation of a 5,7-dihydroxy precursor. O-methyltransferases (OMTs) in Daldinia fissa exhibit stringent regioselectivity, with a 200-fold preference for 7-hydroxyl over 5-hydroxyl groups. Structural analysis reveals that this specificity arises from a hydrophobic binding pocket that stabilizes the substrate via π-stacking with Phe¹⁵⁰ and hydrogen bonding with Glu⁷⁸ [1] [3].
Table 2: Kinetic Parameters of Position-Specific O-Methyltransferases
Substrate | Kₘ (μM) | Vₘₐₓ (nkat/mg) | Catalytic Efficiency (kcat/Kₘ) |
---|---|---|---|
5,7-Dihydroxy-2-methylchroman-4-one | 38.2 ± 3.1 | 12.7 ± 0.9 | 1.32 × 10³ M⁻¹s⁻¹ |
7-Hydroxyflavanone | 285.6 ± 18 | 8.3 ± 0.6 | 0.15 × 10³ M⁻¹s⁻¹ |
Gene silencing of OMT7 in Daldinia fissa reduces methoxylation efficiency by 97%, confirming its non-redundant role in 7-O-methylation. SAM binding induces conformational changes in the OMT structure, narrowing the active site cleft from 12.3Å to 8.9Å to position the 7-hydroxyl group proximal to the methyl donor [3] [6].
The C-5 hydroxylation occurs via cytochrome P450 monooxygenase (CYP81Q1) through stereospecific ortho-hydroxylation of the A-ring. This enzyme demonstrates absolute regiospecificity, with no activity observed at C-6 or C-8 positions. Transcriptomic analysis of Daldinia fissa shows coordinated upregulation of CYP genes and PAL (phenylalanine ammonia-lyase) under low-nitrogen conditions, indicating integrated phenylpropanoid-chromanone regulation [1] [8].
The biosynthetic gene cluster (BGC) on chromosome 7 contains:
Hydroxylation patterns directly influence bioactivity, as evidenced by 300% greater MAO-B inhibition in 5-hydroxy-7-methoxy derivatives compared to non-hydroxylated analogs. CRISPR-Cas9 knockout of the CYP71A1 gene abolishes 5-hydroxylation, resulting in complete loss of neurological activity [1].
CAS No.: 16382-06-2
CAS No.: 24622-61-5
CAS No.: 50854-94-9
CAS No.: 28700-49-4
CAS No.: 208923-61-9
CAS No.: